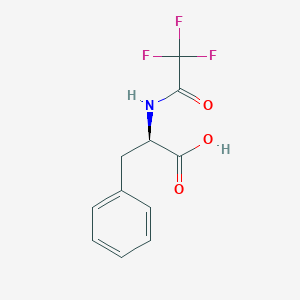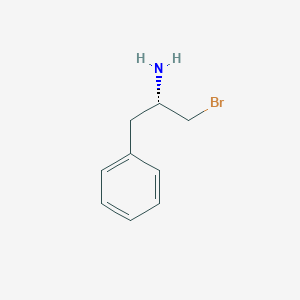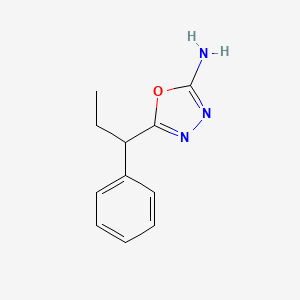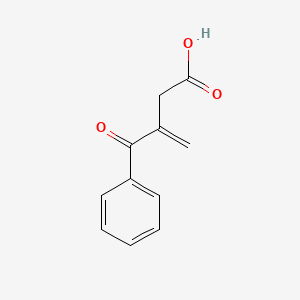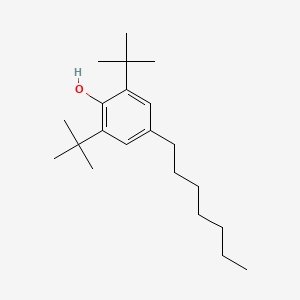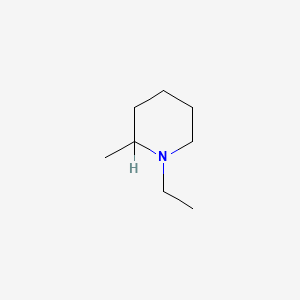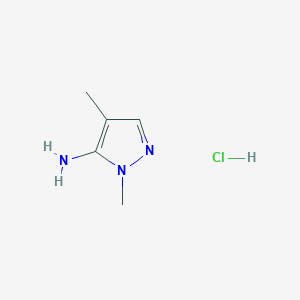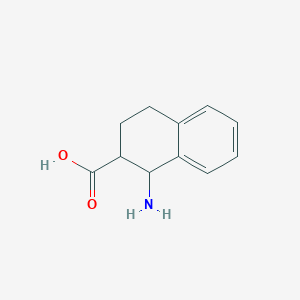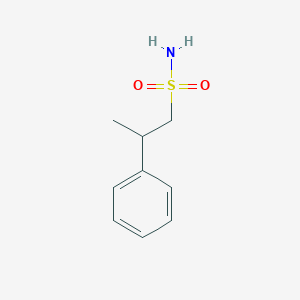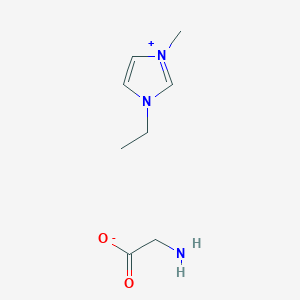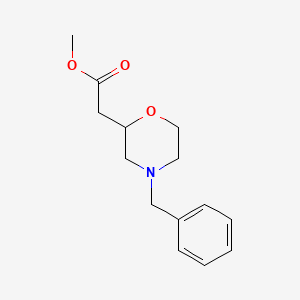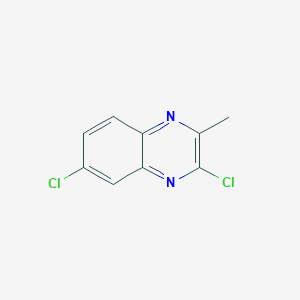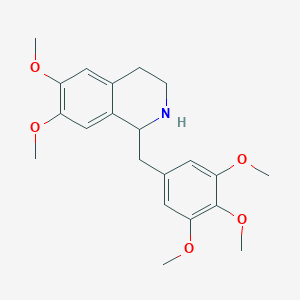![molecular formula C10H14FN B3283421 Ethyl[1-(4-fluorophenyl)ethyl]amine CAS No. 766529-17-3](/img/structure/B3283421.png)
Ethyl[1-(4-fluorophenyl)ethyl]amine
Overview
Description
Ethyl[1-(4-fluorophenyl)ethyl]amine is a chemical compound with the molecular formula C10H14FN . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of 4-Fluorophenethylamine as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . A study on the synthesis of a related compound, ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)amino]-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate, provides insights into potential synthesis methods .Molecular Structure Analysis
The molecular weight of this compound is 203.68 . The compound has a structure that includes a fluorophenyl group attached to an ethylamine group .Chemical Reactions Analysis
4-Fluorophenethylamine, a related compound, may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . It is also suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring, leading to complexes containing six-membered palladacycles .Scientific Research Applications
Quantum Theory Analysis
- Ethyl[1-(4-fluorophenyl)ethyl]amine has been studied in the context of quantum theory analysis. The crystal structures of related compounds, including ones with fluorophenyl groups, were analyzed using quantum theory of atoms in molecules (QTAIM) and Hirshfeld surface analysis. These studies contribute to understanding the nature of intra- and intermolecular interactions in such compounds (El-Emam et al., 2020).
Crystal Structure and Synthesis
- Research on compounds similar to this compound includes the synthesis and characterization of their crystal structures. For example, Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a related compound, has been synthesized and analyzed, contributing to the field of organic chemistry and material sciences (Sapnakumari et al., 2014).
Cytotoxic Effects and Drug Synthesis
- This compound-related compounds have been synthesized and evaluated for their cytotoxic effects against tumor cell lines. This research is significant in the development of new pharmaceuticals and understanding the molecular basis of their action (Flefel et al., 2015).
Electrochemical Methods
- The synthesis of compounds related to this compound using electrochemical methods has been explored. This research is relevant to the development of new synthetic methods in organic chemistry (Kumari & Sharma, 2011).
Microwave-Assisted Synthesis
- Microwave-assisted synthesis techniques have been used to create hybrid molecules containing structures related to this compound. This research contributes to the field of green chemistry and efficient drug synthesis (Başoğlu et al., 2013).
Antibacterial Activity
- Studies have shown that compounds derived from this compound exhibit antibacterial activity. This research is crucial for the development of new antibacterial agents (Arutyunyan et al., 2013).
Safety and Hazards
The safety data sheet for a related compound, ®-1-(4-Fluorophenyl)ethylamine, suggests that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment, wear protective clothing, and store locked up .
Mechanism of Action
Target of Action
Ethyl[1-(4-fluorophenyl)ethyl]amine is a complex compound with potential biological activity. Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to exhibit a range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-ethyl-1-(4-fluorophenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN/c1-3-12-8(2)9-4-6-10(11)7-5-9/h4-8,12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENUOBWNUKJFTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC=C(C=C1)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



